Amantadine Hydrochloride

Description

Properties

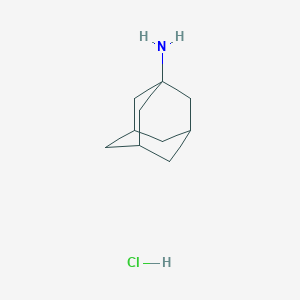

IUPAC Name |

adamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLHOYHSEKDWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

768-94-5 (Parent) | |

| Record name | Amantadine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50874031 | |

| Record name | 1-Adamantanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

665-66-7 | |

| Record name | Amantadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=665-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amantadine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amantadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Adamantanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amantadine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6Q1EO9TD0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amantadine Hydrochloride and the NMDA Receptor: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amantadine hydrochloride, a compound initially developed as an antiviral agent, has found significant clinical application in the management of Parkinson's disease and other neurological conditions.[1][2] Its therapeutic effects in these contexts are largely attributed to its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] This technical guide provides an in-depth examination of the molecular mechanisms underpinning amantadine's interaction with the NMDA receptor. Unlike typical channel blockers, amantadine exhibits a unique kinetic profile, characterized by low affinity and rapid voltage-dependent channel blockade.[6][7] A primary and distinguishing feature of its mechanism is the acceleration of the NMDA receptor channel's closure, which stabilizes the closed state and represents its main inhibitory action at therapeutic concentrations.[8][9][10][11] This document synthesizes quantitative binding and kinetic data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Uncompetitive Open-Channel Blockade

Amantadine functions as a low-affinity, uncompetitive antagonist of the NMDA receptor.[6][12] This means it only binds to the receptor after it has been activated by its agonists, glutamate and a co-agonist like glycine or D-serine. Upon agonist binding, the receptor's ion channel opens, allowing amantadine to enter and bind to a site within the channel pore, specifically the phencyclidine (PCP) binding site.[4][7][13] This action physically obstructs the flow of cations (primarily Ca²⁺ and Na⁺) through the channel, thereby inhibiting excessive glutamatergic neurotransmission, which is implicated in excitotoxicity and the pathophysiology of various neurological disorders.[5][12]

A Unique Inhibitory Action: Acceleration of Channel Closure

A critical and atypical aspect of amantadine's mechanism is its effect on channel gating. In contrast to many other NMDA receptor channel blockers, amantadine's binding not only obstructs ion flow but also actively promotes the closure of the channel gate.[8][9][10] This stabilization of the channel's closed state is the predominant inhibitory mechanism at pharmaceutically relevant concentrations, rather than simple pore occlusion.[9][11] This leads to a phenomenon known as "trapping block," where the amantadine molecule can be trapped within the channel vestibule after the channel closes.[14][15][16] However, due to its relatively fast unblocking kinetics, this trapping is partial and transient, which is believed to contribute to its favorable clinical tolerability compared to high-affinity NMDA antagonists like MK-801 or phencyclidine.[6][12][14]

Quantitative Data: Binding Affinity and Kinetics

The interaction of amantadine with the NMDA receptor has been quantified using various experimental paradigms. The data consistently show it to be a low-affinity antagonist with rapid kinetics.

Inhibitory Concentration (IC50) and Binding Affinity (Ki, Kd)

The IC50 value represents the concentration of amantadine required to inhibit 50% of the NMDA receptor response. This value can vary depending on experimental conditions, such as agonist concentration and cell type. The equilibrium dissociation constant (Kd) and the inhibitor constant (Ki) provide measures of the drug's binding affinity.

| Parameter | Value (µM) | Experimental Context | Reference |

| IC50 | 38.9 ± 4.2 | Whole-cell patch-clamp, cultured neurons, 5 µM NMDA | [9] |

| IC50 | 50.5 ± 11.5 | Whole-cell patch-clamp, cultured neurons, 30 µM NMDA | [9] |

| IC50 | 39 | Whole-cell patch-clamp, neuronal receptors, at -67 mV | [14][16] |

| IC50 | 18.6 ± 0.9 | Patch-clamp, freshly dissociated hippocampal neurons | [17] |

| IC50 | 14.9 ± 0.3 | Whole-cell patch-clamp, acutely isolated hippocampal neurons | [15] |

| IC50 | 88.5 | Activity assay | [18] |

| Kd | 110 | Estimated from single-channel patch-clamp kinetics | [9] |

| Ki | 10.50 ± 6.10 | [3H]MK-801 displacement assay | [4] |

| Ki | ~10 | PCP binding site | [7] |

Table 1: Amantadine IC50, Kd, and Ki Values for NMDA Receptors.

Channel Block and Unblock Kinetics

The kinetics of amantadine's interaction are crucial to its mechanism and clinical profile. It exhibits faster blocking and unblocking rates compared to high-affinity antagonists. A key finding is that the rate of channel closure is increased when amantadine is bound.[9]

| Parameter | Value | Description | Reference |

| k+ (Blocking rate) | 40.8 µM⁻¹s⁻¹ | Association rate constant estimated from outside-out patch experiments. | [19] |

| k- (Unblocking rate) | ~4.5 s⁻¹ | Dissociation rate constant derived from Kd = k-/k+ (using Kd=110µM, k+=40.8µM⁻¹s⁻¹). | [9] |

| Channel Closure Rate | Increased by ~2.83x | The rate of channel gating to a closed state is accelerated when amantadine is bound in the pore. | [9] |

Table 2: Kinetic Parameters of Amantadine Interaction with NMDA Receptor Channels.

Experimental Protocols

The characterization of amantadine's mechanism of action relies on several key experimental techniques, primarily electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology

This is the primary technique used to study the real-time effects of amantadine on NMDA receptor ion channel function.

-

Objective : To measure ionic currents flowing through NMDA receptors in the presence and absence of amantadine to determine IC50 values, kinetics, and voltage dependence.

-

Cell Preparations : Experiments have utilized various preparations, including primary cultured rat cortical or hippocampal neurons, freshly dissociated neurons, and cell lines (e.g., HEK293T, CHO) transfected to express specific NMDA receptor subunits.[9][14][15][17]

-

Recording Configuration : Both whole-cell and single-channel (outside-out) patch-clamp configurations are used.[9][15]

-

Whole-cell: Allows for the recording of the total current from all NMDA receptors on a cell. Used for determining concentration-response curves (IC50).[14][15][17]

-

Outside-out: Allows for the recording of currents from one or a few channels, providing detailed information about channel gating, blocking, and unblocking kinetics.[9]

-

-

Solutions :

-

External Solution: Typically a Mg²⁺-free physiological salt solution to prevent voltage-dependent block by magnesium. Contains known concentrations of an NMDA receptor agonist (e.g., 5-100 µM NMDA or L-aspartate) and a co-agonist (e.g., 10 µM glycine).[9][15]

-

Internal (Pipette) Solution: Contains a physiological concentration of ions to mimic the intracellular environment.

-

-

Procedure :

-

A baseline NMDA-activated current is established by applying the agonist-containing external solution.

-

Solutions containing various concentrations of amantadine are then rapidly perfused onto the cell.

-

The reduction in current amplitude at a fixed membrane potential (e.g., -67 mV) is measured to determine the extent of block.[9][14]

-

Data from multiple concentrations are plotted to generate a concentration-inhibition curve, from which the IC50 is calculated.[15]

-

For kinetic analysis, the rates of current decay upon amantadine application (onset) and recovery upon washout (offset) are measured.[6][17]

-

Radioligand ([³H]MK-801) Displacement Assay

This biochemical technique is used to determine the binding affinity (Ki) of amantadine for the PCP site within the NMDA receptor channel.

-

Objective : To measure how effectively amantadine competes with a known high-affinity radiolabeled channel blocker, [³H]MK-801, for its binding site.

-

Tissue Preparation : Homogenized membranes from specific brain regions (e.g., frontal cortex, cerebellum, striatum) are prepared.[4][20]

-

Procedure :

-

Brain membrane preparations are incubated with a fixed concentration of the radioligand [³H]MK-801.

-

Increasing concentrations of unlabeled amantadine are added to the incubation mixture.

-

Amantadine competes with [³H]MK-801 for the binding site.

-

After reaching equilibrium, the bound and free radioligand are separated (typically by rapid filtration).

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

-

Data Analysis : The concentration of amantadine that displaces 50% of the specific [³H]MK-801 binding (the IC50) is determined. This value is then converted to an inhibitor constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]

Kinetic Model and Clinical Implications

The unique kinetic properties of amantadine are thought to be central to its clinical utility and safety profile. High-affinity, slowly unblocking antagonists (like MK-801) can interfere with normal physiological synaptic transmission, leading to significant psychotomimetic side effects.[4][12] In contrast, amantadine's low affinity and rapid kinetics allow it to preferentially block excessive or tonic NMDA receptor activation, characteristic of pathological states, while having less impact on the transient, phasic activation required for normal synaptic plasticity.[6]

The dual mechanism of blocking the open channel and accelerating its closure provides an effective but well-tolerated means of dampening excitotoxicity.[9][10] This model explains why amantadine can provide therapeutic benefit in conditions of glutamate hyperactivity without the severe side effects associated with more potent NMDA receptor antagonists.[12]

References

- 1. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic brain concentration of the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block | Journal of Neuroscience [jneurosci.org]

- 11. Amantadine inhibits NMDA receptors by accelerating channel closure during channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 14. Trapping channel block of NMDA-activated responses by amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jneurosci.org [jneurosci.org]

- 20. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Therapeutic Avenues for Amantadine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine hydrochloride, a drug with a rich history spanning antiviral and neurological applications, is experiencing a resurgence of interest as researchers uncover a wider spectrum of molecular targets beyond its well-established roles. Initially approved for the treatment of influenza A and later repurposed for Parkinson's disease, recent investigations have illuminated a more complex pharmacological profile, suggesting its potential in a variety of other neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the novel therapeutic targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts.

Core Molecular Targets and Mechanisms of Action

Amantadine's therapeutic effects are now understood to be mediated through a multi-target mechanism. While its modulation of the dopaminergic system and antagonism of the N-methyl-D-aspartate (NMDA) receptor are well-documented, emerging evidence points to its interaction with several other key cellular players.

Glutamatergic System Modulation: NMDA Receptor Antagonism

Amantadine acts as a non-competitive antagonist of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.[1] This action is considered crucial for its therapeutic effects in conditions characterized by glutamatergic dysregulation.

Quantitative Data: NMDA Receptor Interaction

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 | 18.6 ± 0.9 µM | Rat Hippocampal Neurons | [2] |

| IC50 | 38.9 ± 4.2 µM | Whole-cell patch clamp (in 5 µM NMDA) | [3] |

| IC50 | 88.5 µM | Ca²⁺ entry-sensitive fluo-4 assay | [4] |

| IC50 | 22.5 µM | Human GluN1/GluN2A-D/GluN3A-B receptors | [5] |

Experimental Protocol: Patch-Clamp Analysis of NMDA Receptor Antagonism

A standard experimental approach to characterizing amantadine's effect on NMDA receptors involves the patch-clamp technique.[2]

-

Cell Preparation: Freshly dissociated hippocampal or striatal neurons from rats are prepared for electrophysiological recording.

-

Recording: Whole-cell patch-clamp recordings are performed to measure agonist-induced inward currents.

-

Agonist Application: Neurons are challenged with NMDA (e.g., 500 µM) and a co-agonist like glycine (e.g., 5 µM).

-

Amantadine Application: Amantadine is applied at varying concentrations to determine its effect on the NMDA-induced currents.

-

Data Analysis: The concentration of amantadine that inhibits 50% of the maximal NMDA response (IC50) is calculated to quantify its potency as an antagonist. The voltage-dependency of the block is also assessed.

Signaling Pathway: NMDA Receptor Antagonism by Amantadine

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. amantadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Amantadine hydrochloride's role in dopamine release and reuptake

An In-depth Technical Guide on the Core Mechanisms of Amantadine Hydrochloride in Dopamine Release and Reuptake

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted pharmacological agent with a complex mechanism of action, particularly concerning its modulation of the dopaminergic system. Initially developed as an antiviral, its efficacy in Parkinson's disease and other neurological conditions has prompted extensive research into its neurochemical effects. This technical guide provides a detailed examination of amantadine's primary roles in enhancing dopamine release and inhibiting its reuptake. It synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating dopaminergic pathways, and presents visual diagrams of the core signaling pathways and experimental workflows. The evidence collectively points to a polypharmacological profile where amantadine influences dopamine transmission through direct and indirect actions, including dopamine transporter (DAT) inhibition, N-methyl-D-aspartate (NMDA) receptor antagonism, and Sigma-1 (σ₁) receptor agonism.

Core Mechanisms of Action in Dopaminergic Neurotransmission

The therapeutic effects of amantadine in central nervous system disorders are largely attributed to its ability to augment dopaminergic activity. This is achieved not through a single mechanism, but via a convergence of several pharmacological actions at the synapse.

Enhancement of Dopamine Release

Amantadine is understood to promote the release of dopamine from presynaptic nerve terminals[1][2]. This action helps to compensate for the depleted dopamine levels characteristic of neurodegenerative conditions like Parkinson's disease[2]. The precise mechanism for this enhanced release is complex and likely intertwined with its other receptor interactions. For instance, its antagonism of NMDA receptors on presynaptic terminals can indirectly facilitate dopamine release[3][4]. Furthermore, its agonistic activity at σ₁ receptors has been shown to increase dopamine release in the striatum in vivo[5][6]. After dopamine stores in the caudate nucleus of cats were labeled, the addition of amantadine to a perfusing fluid resulted in a dose-dependent increase in dopamine concentrations in the effluent[7].

Inhibition of Dopamine Reuptake

Amantadine blocks the reuptake of dopamine from the synaptic cleft, thereby prolonging its action on postsynaptic receptors[8][9]. It achieves this by interacting with the dopamine transporter (DAT), although its affinity for DAT is considered relatively weak compared to other agents[10][11]. One in vitro study determined that a concentration of 3.6 µM was needed to inhibit dopamine uptake by 50% in a preparation from rat basal ganglia[12]. Another study found amantadine to be approximately 30 times more potent in blocking the noradrenaline transporter (NAT) compared to the dopamine transporter (DAT)[11]. This dual action of promoting release and inhibiting reuptake leads to an overall increase in the concentration of synaptic dopamine[1].

NMDA Receptor Antagonism

A significant aspect of amantadine's pharmacology is its function as a weak, non-competitive antagonist of the NMDA-type glutamate receptor[2][8][9]. Overactivity of glutamatergic pathways is implicated in neuronal excitotoxicity and the motor symptoms of Parkinson's disease[9]. By blocking the NMDA receptor channel, amantadine can reduce this excessive glutamatergic activity[3]. This action indirectly influences the dopaminergic system. Studies using in vivo microdialysis have demonstrated that the amantadine-induced increase in extracellular dopamine is inhibited by the potent NMDA receptor antagonist MK-801, suggesting that amantadine's glutamatergic and dopaminergic effects are linked[3][6].

Sigma-1 (σ₁) Receptor Agonism

More recent research has identified amantadine as a potent agonist of the σ₁ receptor[5][13]. This interaction is a significant contributor to its effects on dopamine modulation. Activation of σ₁ receptors is known to enhance the activity of tyrosine hydroxylase (a key enzyme in dopamine synthesis), modulate NMDA-stimulated dopamine release, increase striatal dopamine release, and decrease dopamine reuptake[5][6]. Binding studies have confirmed that amantadine acts as a ligand for the σ₁ receptor, with a reported Ki value of 7.44 ± 0.82 µM in rat forebrain homogenates[13][14]. This agonism likely works in concert with its other mechanisms to enhance dopaminergic transmission[13].

Visualization of Amantadine's Mechanism of Action

The following diagrams illustrate the key pharmacological actions of amantadine at the dopaminergic synapse and the workflows of common experimental techniques used to study these effects.

Caption: Multifaceted mechanism of Amantadine at the dopamine synapse.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Experimental workflow for Fast-Scan Cyclic Voltammetry (FSCV).

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating amantadine's interaction with dopaminergic system components.

| Parameter | Target/System | Value/Effect | Concentration | Species/Model | Citation |

| Binding Affinity (Ki) | Sigma-1 (σ₁) Receptor | 7.44 ± 0.82 µM | N/A | Rat (forebrain homogenates) | [13][14] |

| Reuptake Inhibition (IC₅₀) | Dopamine Transporter (DAT) | ~3.6 µM | 3.6 x 10⁻⁶ M | Rat (basal ganglia) | [12] |

| Reuptake Potency | NAT vs. DAT | ~30x more potent at NAT | N/A | Human (cell lines) | [11] |

| Dopamine Release | Striatum | Significant increase in extracellular DA | 1 mM (local) | Rat (in vivo microdialysis) | [3] |

| G-Protein Coupling | D₂-like receptors | 40% enhancement of DA-induced [³⁵S]GTPγS binding | 40 mg/kg/day (4 days) | Rat (striatum) | [15] |

| Neuroprotection | Dopaminergic Neurons | Significant protection from MPP⁺ toxicity | 20-30 µM | Rat (midbrain culture) | [16] |

| AADC Expression | PC12 Cells | 70% increase in mRNA | 10 µM | Pheochromocytoma cells | [6] |

| AADC Activity | Ventral Striatum | Up to 27% increase | 100 mg/day (3 days) | Human (imaging study) | [5][6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experimental techniques used to elucidate amantadine's effects on dopamine neurotransmission.

In Vivo Microdialysis for Dopamine Measurement

This technique is used to measure extracellular concentrations of neurotransmitters in the brain of a living animal, providing temporal resolution on the scale of minutes[17][18].

-

1. Animal Preparation and Surgery:

-

Anesthetize a subject animal (e.g., Wistar rat) following approved institutional protocols.

-

Place the animal in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., striatum).

-

Implant a guide cannula stereotaxically, aiming just dorsal to the target structure. Secure the cannula to the skull with dental cement. Allow the animal to recover from surgery.

-

-

2. Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cutoff) through the guide cannula into the target region.

-

Connect the probe's inlet and outlet tubing to a microinfusion pump and a fraction collector, respectively.

-

Perfuse the probe with sterile artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for a stabilization period (e.g., 1-2 hours).

-

-

3. Sample Collection and Drug Administration:

-

Begin collecting dialysate samples into vials, typically at 10-20 minute intervals.

-

Establish a stable baseline of dopamine concentration over several fractions.

-

Administer amantadine systemically (e.g., intraperitoneal injection) or locally through the perfusion fluid (retrodialysis).

-

To investigate mechanisms, co-administer antagonists like the DAT inhibitor nomifensine or the NMDA antagonist MK-801 via retrodialysis[3].

-

-

4. Neurochemical Analysis:

-

Analyze the collected dialysate fractions to quantify dopamine and its metabolites (DOPAC, HVA).

-

The standard method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers high sensitivity and specificity for catecholamines.

-

-

5. Data Analysis:

-

Calculate the concentration of dopamine in each fraction.

-

Express the results as a percentage change from the baseline average established before drug administration.

-

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that allows for the real-time, sub-second measurement of changes in extracellular dopamine concentration, making it ideal for studying the kinetics of release and reuptake[18][19][20].

-

1. Electrode Preparation:

-

Fabricate a carbon-fiber microelectrode by aspirating a single carbon fiber (e.g., 7 µm diameter) into a glass capillary and pulling it to a fine tip using a micropipette puller.

-

Cut the exposed carbon fiber to a desired length (e.g., 100 µm).

-

Condition the electrode by applying a 60 Hz triangular waveform for at least 20 minutes in aCSF[21].

-

-

2. Ex Vivo Slice Preparation or In Vivo Implantation:

-

Ex Vivo: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) from a rodent brain. Place the slice in a recording chamber continuously perfused with oxygenated aCSF.

-

In Vivo: Anesthetize the animal and perform a craniotomy over the target region as described for microdialysis.

-

Using micromanipulators, lower the carbon-fiber recording electrode and a bipolar stimulating electrode into the brain slice or anesthetized animal, positioning them a known distance apart (e.g., 100-200 µm)[22].

-

-

3. Data Acquisition:

-

Apply a triangular voltage waveform to the carbon-fiber electrode (e.g., from -0.4 V to +1.3 V and back) at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz)[20][23].

-

Deliver a single electrical pulse or a train of pulses via the stimulating electrode to evoke dopamine release.

-

Record the resulting current, which is generated by the oxidation and subsequent reduction of dopamine at the electrode surface. Record for a sufficient duration to capture the entire release and reuptake cycle (e.g., 3-5 seconds)[22].

-

-

4. Data Analysis and Calibration:

-

Subtract the background current (recorded before stimulation) from the current recorded during dopamine release to generate a background-subtracted cyclic voltammogram.

-

The resulting voltammogram has a characteristic shape for dopamine, with an oxidation peak at approximately +0.6 V and a reduction peak around -0.2 V, confirming its identity[17][20].

-

The magnitude of the oxidation peak current is proportional to the dopamine concentration.

-

Calibrate the electrode post-experiment by exposing it to known concentrations of dopamine to convert the current signal into molar concentration[22].

-

Analyze the kinetics of the signal to determine parameters such as the maximum rate of uptake (Vmax).

-

Receptor Binding Assays

These in vitro assays are used to determine the affinity of a ligand (like amantadine) for a specific receptor population.

-

1. Tissue Preparation:

-

Homogenize brain tissue from a specific region (e.g., rat forebrain) in a cold buffer solution.

-

Perform differential centrifugation to isolate a membrane preparation rich in the receptors of interest.

-

-

2. Binding Reaction:

-

Incubate aliquots of the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-(+)SKF-10,047 for σ₁ receptors) and varying concentrations of the unlabeled competitor drug (amantadine)[13].

-

Allow the reaction to reach equilibrium.

-

-

3. Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with cold buffer to remove non-specific binding.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

4. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the competitor (amantadine) concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of amantadine that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Conclusion

This compound's role in modulating the dopamine system is unequivocally complex and multifaceted. It does not operate through a single, high-affinity target but rather through a constellation of moderate- to low-affinity interactions that collectively enhance dopaminergic neurotransmission. The primary mechanisms include a direct, albeit weak, inhibition of the dopamine transporter and a more pronounced indirect enhancement of dopamine release. This latter effect is driven significantly by its antagonism of NMDA receptors and its agonistic activity at sigma-1 receptors. The quantitative data underscore that therapeutically relevant concentrations of amantadine are sufficient to engage these multiple targets. A comprehensive understanding of this polypharmacology, facilitated by the experimental techniques detailed herein, is critical for the rational development of novel therapeutics for Parkinson's disease and other disorders of the central nervous system.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury | PLOS One [journals.plos.org]

- 5. Amantadine - Wikipedia [en.wikipedia.org]

- 6. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine: release from the brain in vivo by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Articles [globalrx.com]

- 10. researchgate.net [researchgate.net]

- 11. The noradrenaline transporter as site of action for the anti-Parkinson drug amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hypersensitivity of dopamine transmission in the rat striatum after treatment with the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Real-Time Chemical Measurements of Dopamine Release in the Brain | Springer Nature Experiments [experiments.springernature.com]

- 20. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antiviral activity of amantadine hydrochloride against influenza A

An In-Depth Technical Guide on the In Vitro Antiviral Activity of Amantadine Hydrochloride Against Influenza A

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro antiviral activity of this compound against the influenza A virus. It details the compound's mechanism of action, summarizes its efficacy through quantitative data, outlines common experimental protocols for its evaluation, and discusses the critical issue of viral resistance.

Mechanism of Action

This compound exerts its antiviral effect by targeting the Matrix-2 (M2) protein of the influenza A virus.[1][2] The M2 protein functions as a proton-selective ion channel that is essential for the early stages of viral replication.[3][4] Following the virus's entry into a host cell via an endosome, the endosomal compartment becomes acidified. This low pH environment activates the M2 channel, allowing protons to flow from the endosome into the interior of the virion.[1][3][4] This acidification process is critical as it promotes the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), an event known as uncoating.[4] Once uncoated, the vRNP is released into the cytoplasm, allowing for the replication of the viral genome.[5]

Amantadine specifically blocks the M2 ion channel pore, thereby inhibiting the influx of protons into the virion.[1][6] This action prevents the acidification of the viral core, stalls the uncoating process, and consequently halts viral replication before the viral genome can be expressed.[5] It is important to note that influenza B and C viruses lack the M2 protein, which renders amantadine ineffective against these types.[7]

Quantitative In Vitro Efficacy

The in vitro potency of amantadine is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the drug's toxicity to the host cells. The ratio of CC₅₀ to EC₅₀/IC₅₀ yields the selectivity index (SI), a measure of the drug's therapeutic window.

Data from various studies are summarized below. It is crucial to note that efficacy varies significantly depending on the specific influenza A virus strain, the cell line used, and the assay methodology.

Table 1: In Vitro Activity of this compound as a Single Agent

| Influenza A Strain | Cell Line | Assay Type | Endpoint | Value (µg/mL) | Value (µM) | Citation(s) |

|---|---|---|---|---|---|---|

| A/New Caledonia/20/99 (H1N1) | MDCK | Neutral Red (CPE) | EC₅₀ | 0.21 | 1.1 | [8] |

| A/California/10/09 (H1N1) | MDCK | Neutral Red (CPE) | EC₅₀ | See Table 2 | See Table 2 | [9] |

| Various (H1N1, H3N2) | MDCK | Plaque Reduction | IC₅₀ | 0.062 to >50 | - | [7] |

| General Influenza A | - | - | TC₅₀ | 37 - 40 | - |[9] |

MDCK: Madin-Darby Canine Kidney; CPE: Cytopathic Effect; EC₅₀: 50% Effective Concentration; IC₅₀: 50% Inhibitory Concentration; TC₅₀: 50% Toxic Concentration.

Table 2: Efficacy of Amantadine in Combination Therapies against A/California/10/09 (H1N1)

| Drug Combination | EC₅₀ of Amantadine (µg/mL) | Fold Reduction vs. Single Agent | Citation |

|---|---|---|---|

| Amantadine + Ribavirin (1 µg/mL) | Not explicitly stated, but reduced | - | [9] |

| Amantadine + Oseltamivir (0.0032 µg/mL) | Not explicitly stated, but reduced | - | [9] |

| Amantadine + Ribavirin (1 µg/mL) + Oseltamivir (0.0032 µg/mL) | Not explicitly stated, but reduced | 3.2 |[9] |

Data from combination studies show that the EC₅₀ of amantadine is significantly reduced, indicating synergistic activity.[8][9]

Experimental Protocols

The in vitro antiviral activity of amantadine is assessed using various cell-based assays. The general workflow involves infecting a monolayer of susceptible cells with influenza A virus in the presence of varying concentrations of the drug.

Commonly Used Cell Lines:

-

MDCK (Madin-Darby Canine Kidney) cells: The most frequently used cell line for influenza virus research.[9][10][11]

Key Experimental Assays:

-

Plaque Reduction Assay: This is a classic functional assay that measures the ability of a drug to inhibit the formation of viral plaques (zones of cell death) in a cell monolayer. The IC₅₀ is determined by counting the number of plaques at different drug concentrations relative to a no-drug control.[7][12]

-

Cytopathic Effect (CPE) Inhibition Assay (Neutral Red or Crystal Violet): This high-throughput assay measures the ability of a drug to protect cells from virus-induced death (CPE). After incubation, viable cells are stained with dyes like Neutral Red. The amount of dye uptake is proportional to the number of living cells. The EC₅₀ is the drug concentration that preserves 50% of the cells from CPE.[8][9]

-

Enzyme Immunoassay (EIA): This method quantifies the amount of viral antigen produced in infected cells. Cells are treated with the drug and infected, then fixed and incubated with antibodies specific to a viral protein (e.g., nucleoprotein). A secondary, enzyme-linked antibody is used for detection. The reduction in viral antigen corresponds to the drug's activity.[13]

Viral Resistance

A significant limitation to the clinical use of amantadine is the rapid emergence of resistant influenza A virus strains.[6][14] Resistance is conferred by specific single amino acid substitutions within the transmembrane domain of the M2 protein.[3][12][13]

-

Primary Mutations: The most prevalent mutation is S31N (serine to asparagine at position 31), which accounts for the vast majority of amantadine-resistant strains currently circulating.[3] Other key resistance mutations include V27A (valine to alanine at position 27), L26F (leucine to phenylalanine at position 26), and A30T (alanine to threonine at position 30).[3][15]

The mechanisms of resistance vary by mutation. For instance, the S31N and A30T mutations are thought to alter the drug's binding site, preventing amantadine from physically blocking the channel.[15] In contrast, the V27A mutation enlarges the channel pore; while the drug can still bind, it sits too loosely to effectively block the passage of protons.[15]

Conclusion

In vitro studies have been fundamental in elucidating the mechanism and efficacy of this compound against influenza A. While it demonstrates potent activity against susceptible strains by blocking the M2 ion channel and preventing viral uncoating, its utility is severely hampered by the high prevalence of resistant viruses carrying specific mutations in the M2 protein. The experimental protocols and quantitative data outlined in this guide provide a framework for the continued evaluation of amantadine and the development of new antiviral agents aimed at overcoming these resistance mechanisms. Combination therapies, as suggested by in vitro data, may offer a strategy to enhance efficacy and combat drug-resistant strains.[8][9]

References

- 1. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 5. On the mechanism of inhibition of influenza virus replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triple Combination of Oseltamivir, Amantadine, and Ribavirin Displays Synergistic Activity against Multiple Influenza Virus Strains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro | PLOS One [journals.plos.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Modeling Amantadine Treatment of Inuenza A Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studying the Effect of Amino Acid Substitutions in the M2 Ion Channel of the Influenza Virus on the Antiviral Activity of the Aminoadamantane Derivative In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ait-journal.com [ait-journal.com]

- 15. membranelab.huji.ac.il [membranelab.huji.ac.il]

Physicochemical Properties of Amantadine Hydrochloride: An In-depth Guide for Drug Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of amantadine hydrochloride, a critical small molecule drug with both antiviral and antiparkinsonian activities. Understanding these properties is fundamental for the rational design of new analogs, formulation development, and for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for predicting its behavior in biological systems and for guiding formulation and development strategies.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇N · HCl | [1][2] |

| Molecular Weight | 187.71 g/mol | [1][3] |

| Melting Point | >360 °C (with decomposition) | [1][4][5] |

| pKa (Strongest Basic) | 10.1 - 10.71 | [6][7][8] |

| LogP (Octanol/Water) | 2.44 - 2.53 | [6][8][9] |

| Aqueous Solubility | Freely soluble; 400 mg/mL; 50 mg/mL (with heat) | [1][4][10][11] |

| Other Solubilities | Soluble in ethanol (196 mg/mL), methanol, and chloroform. Practically insoluble in ether. | [4][10][11] |

| Appearance | White or almost white crystalline powder. | [4][10][11] |

Mechanism of Action: Signaling Pathways

This compound exhibits a dual mechanism of action, targeting different pathways in its antiviral and antiparkinsonian roles.

The primary antiviral action of amantadine is the inhibition of the Influenza A virus M2 proton channel.[12][13] This channel is essential for the viral uncoating process within the host cell's endosome. By blocking this ion channel, amantadine prevents the release of viral RNA into the cytoplasm, thereby halting viral replication.[12][14]

In the context of Parkinson's disease, amantadine's mechanism is more complex. It is understood to potentiate dopaminergic neurotransmission by increasing the release of dopamine from presynaptic neurons and inhibiting its reuptake.[12][15] Additionally, it acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may help to reduce the excitotoxic neuronal damage associated with the disease.[12][14]

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail the standard methodologies for measuring the key parameters of this compound.

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of ionizable drugs like amantadine.[16][17]

Principle: The method involves the gradual addition of a titrant (an acid or base) to a solution of the drug substance. The pH of the solution is measured after each addition, and the resulting titration curve reveals an inflection point which corresponds to the pKa.[16][18]

Detailed Methodology:

-

Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1mM) in deionized water or a suitable buffer.[16] To maintain constant ionic strength throughout the titration, a background electrolyte like 0.15 M potassium chloride (KCl) is added.[16]

-

Titration: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M), adding small, precise volumes.[16]

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize (e.g., drift of <0.01 pH units per minute).[16]

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[17][18] The experiment should be repeated at least three times to ensure reproducibility.[16]

The shake-flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[19][20]

Principle: A known amount of the solute is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). After equilibration, the concentration of the solute in each phase is measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.[20][21]

Detailed Methodology:

-

Solvent Saturation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[19]

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a precise volume of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vessel and shake it mechanically at a constant temperature (e.g., 25 °C) until equilibrium is reached (e.g., 2 hours of shaking followed by overnight standing to ensure complete phase separation).[22]

-

Phase Separation: Carefully separate the two phases. Centrifugation can be used to ensure a clean separation and break up any emulsions.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[20]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]octanol / [Concentration]aqueous ).

DSC is a thermoanalytical technique that provides a highly precise measurement of a substance's melting point and associated enthalpy changes.[23][24]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[24] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process), which is detected as a change in the heat flow compared to the inert reference.[25]

Detailed Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound powder (typically in the mg range) into a sample pan (e.g., aluminum).[24] An empty pan is used as the reference.

-

Instrument Setup: Place both the sample and reference pans into the DSC instrument. The sample chamber can be purged with an inert gas like nitrogen to prevent oxidation.[24]

-

Temperature Program: Program the instrument to heat the sample at a controlled, linear rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.[26]

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis: The output is a thermogram plotting heat flow versus temperature. The melting point (Tm) is typically determined from the onset or the peak of the endothermic event on the curve.[25][26] The area under the peak corresponds to the enthalpy of fusion.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. moehs.com [moehs.com]

- 6. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amantadine [drugfuture.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Amantadine [sitem.herts.ac.uk]

- 10. This compound Capsules, USPRx only [dailymed.nlm.nih.gov]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Articles [globalrx.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. medwinpublishers.com [medwinpublishers.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 23. Differential scanning calorimetry [cureffi.org]

- 24. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 25. s4science.at [s4science.at]

- 26. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Amantadine Hydrochloride for Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic journey of amantadine hydrochloride in the management of Parkinson's disease (PD) is a classic example of serendipity in pharmacology. Initially developed as an antiviral agent for influenza A in the 1960s, its anti-parkinsonian effects were discovered by chance in 1968.[1] This guide provides an in-depth technical overview of the foundational research on amantadine for PD, focusing on the early clinical trials, proposed mechanisms of action, and experimental methodologies from the late 1960s and 1970s.

Core Efficacy Data from Early Clinical Trials

The initial clinical investigations of amantadine in Parkinson's disease were primarily double-blind, placebo-controlled, crossover studies. These early trials demonstrated a modest but statistically significant improvement in parkinsonian symptoms.

| Trial/Study | Year | Number of Patients | Dosage | Key Efficacy Findings | Adverse Effects Noted |

| Schwab et al. | 1969 | 163 | 200 mg/day | 66% of patients experienced subjective or objective symptom reduction. | Livedo reticularis, peripheral edema, and confusion were observed. |

| Dallos et al. | 1970 | 62 (29 amantadine, 33 placebo) | Not specified | Modest but statistically significant improvement; 79% of patients reported favorable reactions.[2] | Side effects were reported as insignificant.[2] |

| Butzer et al. | 1975 | 26 | Not specified | Statistically significant 12% overall improvement over placebo; improvements in tremor and rigidity remained relatively constant.[3] | Details not specified in the abstract. |

Experimental Protocols of Foundational Studies

The methodologies of the early amantadine trials set the stage for future research in Parkinson's disease therapeutics. These studies, while pioneering, often lacked the detailed reporting standards of modern clinical trials.

Schwab et al. (1969) - A Landmark Observational Study

-

Objective: To evaluate the efficacy of this compound in a large cohort of patients with Parkinson's disease.

-

Patient Population: 163 patients with idiopathic Parkinson's disease.

-

Dosage Regimen: 200 mg of this compound administered daily.

-

Assessment of Motor Function:

-

Primary Metric: The Schwab and England Activities of Daily Living (ADL) scale was a key tool for assessing functional independence.[4][5][6][7][8] This scale rates a patient's ability to perform daily chores on a percentage scale, from 100% (completely independent) to 0% (vegetative state).[4][5]

-

Timed Motor Tests: Although specific tests are not detailed in many summaries, early parkinsonian trials commonly employed timed tests of motor function, such as hand-tapping and get-up-and-go tests, to provide objective, quantitative data on motor performance.[9][10]

-

-

Statistical Analysis: The primary outcome was the percentage of patients showing subjective or objective improvement.

Butzer et al. (1975) - Double-Blind, Placebo-Controlled, Crossover Study

-

Objective: To rigorously assess the efficacy of amantadine in a controlled setting.

-

Study Design: A double-blind, placebo-controlled, crossover study.

-

Patient Population: 26 patients with Parkinson's disease. In all but three patients, other anti-parkinsonian medications were discontinued.[3]

-

Methodology:

-

Patients were randomly assigned to receive either amantadine or a placebo for a defined period.

-

Following a washout period, patients were crossed over to the other treatment arm.

-

-

Assessment of Motor Function: The study reported a 12% overall improvement over placebo, with specific mention of sustained improvements in tremor and rigidity.[3] There was an observed loss of efficacy in timed tests over a 10 to 12-month follow-up period.[3]

-

Statistical Analysis: The study reported a statistically significant overall improvement with amantadine compared to placebo.[3]

Early Proposed Mechanisms of Action

The precise mechanism of amantadine's anti-parkinsonian effects was a subject of considerable research in the early years. The prevailing hypotheses centered on the modulation of the dopaminergic system in the basal ganglia.

Dopaminergic Pathways

The leading theory in the early 1970s was that amantadine exerted its effects through an indirect dopaminergic action.[11] This was thought to involve two primary processes:

-

Enhanced Dopamine Release: Amantadine was proposed to augment the release of dopamine from presynaptic nerve terminals in the striatum.[1][11][12][13]

-

Inhibition of Dopamine Reuptake: It was also suggested that amantadine could block the reuptake of dopamine from the synaptic cleft, thereby prolonging its action.[1][12][13]

These two actions would lead to an overall increase in dopaminergic neurotransmission, helping to compensate for the dopamine deficiency characteristic of Parkinson's disease.

Emerging Understanding of Glutamatergic Pathways

Later research began to uncover a more complex pharmacological profile for amantadine, including its role as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12] Overactivation of these glutamate receptors is linked to excitotoxicity, a process that can contribute to neuronal damage. By weakly inhibiting these receptors, amantadine may offer a degree of neuroprotection, a concept that was explored more thoroughly in later decades.

Conclusion

The early research into this compound for Parkinson's disease laid the groundwork for a therapeutic option that, while modest in its efficacy compared to levodopa, offered a novel mechanism of action and a generally favorable side effect profile in its initial studies. The foundational work of researchers like Schwab and others in the late 1960s and early 1970s not only introduced a new therapeutic agent but also contributed to a deeper understanding of the complex neurochemistry of Parkinson's disease, particularly the interplay between the dopaminergic and glutamatergic systems. This early research underscores the importance of continued investigation into the multifaceted pharmacology of existing drugs for potential new applications and a more nuanced understanding of their therapeutic effects.

References

- 1. Amantadine in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of amantadine in Parkinson's disease. Results of a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amantadine in Parkinson's disease. A double-blind, placebo-controlled, crossover study with long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCHWAB AND ENGLAND - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]

- 5. Schwab and England ADL scale - Wikipedia [en.wikipedia.org]

- 6. Schwab & England Activities of Daily Living Scale (Parkinson's Disease) [virtualhospice.ca]

- 7. Schwab and England Activities of Daily Living Scale | RehabMeasures Database [sralab.org]

- 8. Schwab and England Activities of Daily Living (ADL) Scale [mdcalc.com]

- 9. Timed tests in the clinical assessment of motor function in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Timed tests of motor function in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of action of amantadine in Parkinsonism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. youtube.com [youtube.com]

The Neuroprotective Potential of Amantadine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine hydrochloride, a drug with a multifaceted pharmacological profile, has long been utilized in the management of Parkinson's disease and viral infections. Emerging evidence, however, has illuminated its significant neuroprotective properties, suggesting a broader therapeutic potential in a range of neurological disorders. This technical guide provides an in-depth exploration of the core mechanisms underlying amantadine's neuroprotective effects, focusing on its actions as an N-methyl-D-aspartate (NMDA) receptor antagonist, a dopamine agonist, and a potent anti-inflammatory agent. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals investigating novel neuroprotective strategies.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a convergence of at least three primary mechanisms: modulation of glutamatergic neurotransmission, enhancement of dopaminergic activity, and attenuation of neuroinflammation.

NMDA Receptor Antagonism and Mitigation of Excitotoxicity

Excessive activation of the N-methyl-D-aspartate (NMDA) receptor by the excitatory neurotransmitter glutamate leads to a phenomenon known as excitotoxicity, a key contributor to neuronal damage in various neurological conditions.[1][2] Amantadine acts as a non-competitive antagonist at the NMDA receptor, effectively blocking the ion channel and preventing excessive calcium (Ca2+) influx into neurons.[3] This action is crucial in preventing the downstream cascade of neurotoxic events, including the activation of apoptotic pathways.[4]

Dopaminergic Modulation and Neuronal Support

Amantadine enhances dopaminergic neurotransmission by promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake.[5][6] This leads to an increased concentration of dopamine in the synaptic cleft, which can contribute to improved motor function in conditions like Parkinson's disease and may also offer neuroprotective benefits by supporting the function and survival of dopaminergic neurons.[5]

Anti-Inflammatory Effects through Glial Cell Modulation

Neuroinflammation, characterized by the activation of glial cells, particularly microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Amantadine has been shown to exert potent anti-inflammatory effects by directly modulating the activity of these glial cells.[7][8]

-

Inhibition of Microglial Activation: Amantadine inhibits the activation of microglia, thereby reducing the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[7][9] This action is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[8][10]

-

Induction of Astrocytic GDNF Expression: Amantadine promotes the expression and release of Glial Cell Line-Derived Neurotrophic Factor (GDNF) from astrocytes.[7][11] GDNF is a potent neurotrophic factor that supports the survival and function of various neuronal populations, including dopaminergic neurons.[11]

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotection against MPP+ and LPS Toxicity

| Experimental Model | Toxin | Amantadine Concentration (µM) | Outcome Measure | Result | Reference |

| Rat Midbrain Neuron-Glia Culture | MPP+ (0.5 µM) | 10, 20, 30 | [³H] Dopamine Uptake | Significant protection at 20 and 30 µM | [7] |

| Rat Midbrain Neuron-Glia Culture | MPP+ (0.5 µM) | 10, 20, 30 | Tyrosine Hydroxylase (TH)+ Neuron Count | Significant protection at 20 and 30 µM | [7] |

| Rat Midbrain Neuron-Glia Culture | LPS (10 ng/mL) | 10, 20, 30 | [³H] Dopamine Uptake | Significant protection at 20 and 30 µM | [7] |

| Rat Midbrain Neuron-Glia Culture | LPS (10 ng/mL) | 10, 20, 30 | TH+ Neuron Count | Significant protection at 10, 20, and 30 µM | [7] |

Table 2: Effects on Inflammatory Mediators and Neurotrophic Factors

| Cell Type / Culture | Stimulus | Amantadine Concentration (µM) | Biomarker | Result | Reference |

| Rat Neuron-Glia Culture | LPS (10 ng/mL) | 30 | TNF-α Release | Significant decrease | [7] |

| Rat Neuron-Glia Culture | LPS (10 ng/mL) | 30 | Nitric Oxide (NO) Production | Significant decrease | [7] |

| Human Blood Cells | Phytohaemagglutinin | 0.1 - 10 | TNF-α Production | Dose-dependent decrease | [12] |

| Rat Mixed Glia Culture | - | 30 | GDNF mRNA Expression | Significant increase at 48 and 72 hours | [7] |

| C6 Glioma Cells | - | 0.1 - 10 | GDNF Release | Dose-dependent increase (3-4 fold) | [13] |

Table 3: NMDA Receptor Antagonism

| Preparation | Method | IC50 (µM) | Reference |

| Rat Hippocampal Neurons | Patch-clamp | 14.9 ± 0.3 | [14] |

| Whole-cell recording | - | 38.9 ± 4.2 (in 5 µM NMDA) | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of amantadine's neuroprotective effects.

Primary Rat Midbrain Neuron-Glia Culture

This protocol is adapted from methodologies used to study neuroprotection in Parkinson's disease models.[16][17]

-

Materials:

-

Timed-pregnant Sprague-Dawley rats (embryonic day 14)

-

Dissection medium (e.g., MEM)

-

Plating medium (e.g., MEM with 10% FBS, glucose, and penicillin/streptomycin)

-

Maintenance medium (e.g., Neurobasal medium with B27 supplement and L-glutamine)

-

Poly-D-lysine coated culture plates

-

Trypsin

-

DNase I

-

-

Procedure:

-

Euthanize a timed-pregnant rat and dissect out the embryonic brains.

-

Isolate the ventral mesencephalon containing the substantia nigra.

-

Mechanically dissociate the tissue in dissection medium.

-

Treat with trypsin and DNase I to obtain a single-cell suspension.

-

Plate the cells onto poly-D-lysine coated plates in plating medium.

-

After 24-48 hours, replace the plating medium with maintenance medium.

-

Cultures are typically ready for experimental use after 7-10 days in vitro.

-

MPP+ and LPS Induced Neurotoxicity Assays

These assays are commonly used to model Parkinson's disease-related neurodegeneration and neuroinflammation in vitro.[7]

-

MPP+ Induced Neurotoxicity:

-

Prepare primary midbrain neuron-glia cultures as described in 3.1.

-

Pre-treat cultures with various concentrations of this compound for a specified period (e.g., 48 hours).

-

Expose the cultures to MPP+ (e.g., 0.5 µM) for an extended period (e.g., 7 days).

-

Assess neuronal viability using methods such as [³H] dopamine uptake assay or immunocytochemistry for tyrosine hydroxylase (TH).

-

-

LPS Induced Neuroinflammation and Neurotoxicity:

-

Prepare primary midbrain neuron-glia cultures.

-

Pre-treat cultures with this compound.

-

Stimulate the cultures with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for a specified duration.

-

To assess neuroinflammation, collect the culture supernatant to measure levels of TNF-α (ELISA) and nitric oxide (Griess assay).

-

To assess neurotoxicity, continue the culture for a longer period (e.g., 7 days) and then measure neuronal viability.

-

Measurement of Inflammatory Mediators

-

TNF-α ELISA:

-

Collect cell culture supernatants.

-

Use a commercially available TNF-α ELISA kit.[1][18][19][20][21]

-

Follow the manufacturer's instructions for adding samples, standards, and antibodies to the pre-coated plate.

-

After incubation and washing steps, add the substrate and stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate TNF-α concentrations based on the standard curve.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for a short period to allow for color development.

-

Measure the absorbance at approximately 540 nm.

-

Determine the nitrite concentration (a stable metabolite of NO) from a sodium nitrite standard curve.

Immunocytochemistry for Tyrosine Hydroxylase (TH)

This technique is used to identify and quantify dopaminergic neurons.[25][26][27][28][29]

-

Procedure:

-

Fix the cultured cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., goat serum).

-

Incubate with a primary antibody against tyrosine hydroxylase (TH).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize and quantify the number of TH-positive neurons using fluorescence microscopy.

-

Conclusion

This compound demonstrates significant neuroprotective potential through a combination of NMDA receptor antagonism, dopaminergic modulation, and potent anti-inflammatory effects. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of amantadine and the development of novel neuroprotective agents. Future investigations should aim to further elucidate the intricate signaling pathways involved and to translate these promising preclinical findings into effective clinical strategies for a range of neurodegenerative and neurological disorders.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amantadine for functional improvement in patients with traumatic brain injury: A systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of amantadine on dopaminergic neurons in discrete regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microglia-inhibiting activity of Parkinson's disease drug amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric Oxide Griess Assay [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. Amantadine alleviates postoperative cognitive dysfunction possibly by increasing glial cell line-derived neurotrophic factor in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of amantadine on the production of pro-inflammatory cytokines by stimulated in vitro human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amantadine and memantine induce the expression of the glial cell line-derived neurotrophic factor in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]